![molecular formula C20H18N2O4S B2511537 methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477863-37-9](/img/structure/B2511537.png)

methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

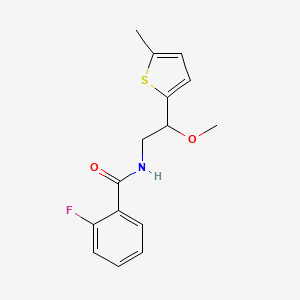

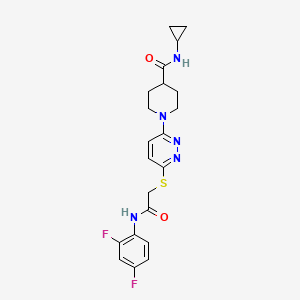

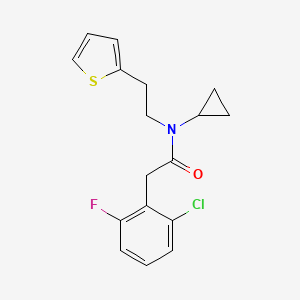

The compound "methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate" is a synthetic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into structurally related molecules and their synthesis, properties, and potential applications, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was part of a research program targeting novel anti-inflammatory agents, suggesting that similar synthetic routes could be explored for the target compound . Additionally, the synthesis of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates from methyl 3-hydroxythiophene-2-carboxylate through halogenation and subsequent reactions to yield various derivatives indicates a versatile approach to modifying the core structure of thiophene-based compounds .

Molecular Structure Analysis

The molecular structure of the target compound likely features a benzothiophene moiety, as suggested by its name, which is a common structural element in molecules with potential pharmacological activities. The presence of a pyrrolidinyl group and a pyrrol moiety within the compound's structure could imply interactions with biological targets, as seen in other compounds with similar features .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related molecules. For example, the reactions of methyl 3-hydroxythiophene-2-carboxylate to form various ethers and acids demonstrate the potential for functional group transformations in thiophene-based compounds . Moreover, the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters and their amino derivatives through S(N)Ar(H) reactions indicates that the target compound may also undergo nucleophilic aromatic substitution reactions, which could be useful for further derivatization .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility of the compounds can be modified by converting less soluble precursors into more soluble esters, as demonstrated in the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters . The cytotoxicity of these esters against various cell lines also suggests that the target compound may exhibit biological activity, which could be relevant for its potential applications in drug discovery.

Scientific Research Applications

Synthesis and Potential Applications

Anti-Inflammatory Agents : A related molecule, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, was synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications. This synthesis is based on the reported activity of structurally related compounds (Moloney, 2001).

Reactivity with Amines : The compounds, such as methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, underwent oxirane ring opening by heterocyclic amines. This reaction pathway demonstrates the potential for diverse chemical transformations and the synthesis of various heterocyclic compounds (Krutošíková et al., 2001).

Synthesis of Heterocyclic Systems : The synthesis of pyrrolo[3,2-b]carbazole, 1H-benzofuro[3,2-f]indole, and 1H-[1]benzothieno[2,3-f]indole involves condensation of 5-acetoxymethyl-4-acetylpyrroles with various indoles, benzofuran, and benzothiophene. This highlights the versatility of these compounds in synthesizing complex heterocyclic systems (Chunchatprasert et al., 1992).

Synthesis of Pyrrolo[3,4-d]pyridazin-1-ones : A sequential three-step reaction methodology was reported for the synthesis of pyrrolo[3,4-d]pyridazin-1-ones, involving N-alkylation, CuAAC, and [4 + 2] cyclocondensation reactions. This indicates potential in synthesizing novel pyrrolopyridazine derivatives (Bonacorso et al., 2019).

properties

IUPAC Name |

methyl 3-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-20(25)18-16(13-7-2-3-9-15(13)27-18)22-12-6-8-14(22)17(23)19(24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKRVMLDAZOLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)

![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)